2-(Benzyloxy)isonicotinic acid

Descripción general

Descripción

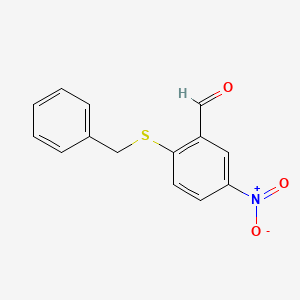

2-(Benzyloxy)isonicotinic acid (2-BINA) is an organic compound with a structure consisting of an isonicotinic acid moiety, a benzyloxy group, and a carboxylic acid group. It is an important intermediate in the synthesis of various compounds and has been widely used in the pharmaceutical industry. 2-BINA has also been studied for its potential application in scientific research and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Medicinal Chemistry

2-(Benzyloxy)isonicotinic acid derivatives have been studied for their diverse biological activities, including antimicrobial, antituberculosis, and antioxidant properties. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzazoles ring significantly influences the biological activity of these compounds. For example, Scior et al. (2006) critically reviewed over 200 derivatives of isonicotinic acid hydrazide, highlighting that many compounds undergo partial hydrolysis to isonicotinic acid under in vitro conditions, affecting their antimycobacterial potencies against Mycobacterium tuberculosis (Scior, Garcés-Eisele, 2006).

Antioxidant Activity and Mechanisms

The antioxidant activities of benzoxaborole derivatives, which share structural similarities with this compound, have been explored due to their ability to bind hydroxyl compounds. Adamczyk-Woźniak et al. (2009) discussed the wide applications of benzoxaboroles in organic synthesis, their biological activity, and their use as molecular receptors for sugars and glycoconjugates, highlighting their potential in developing new antioxidant agents (Adamczyk-Woźniak et al., 2009).

Bioremediation and Environmental Applications

The application of redox mediators in combination with oxidoreductive enzymes has shown promise in the treatment of organic pollutants, including those related to the chemical class of this compound. Husain and Husain (2007) reviewed the enhancement of pollutant degradation efficiency by redox mediators, underscoring the potential of enzymatic approaches in bioremediation efforts to address the recalcitrant nature of some organic compounds (Husain, Husain, 2007).

Synthesis and Chemical Transformations

The synthesis and functionalization of this compound derivatives are crucial for their application in various fields. Raut et al. (2020) focused on developing alternative antioxidant and anti-inflammatory agents by synthesizing benzofused thiazole derivatives, which are evaluated for their biological activities. This research underscores the importance of innovative synthetic approaches to access new compounds with significant bioactivity (Raut et al., 2020).

Direcciones Futuras

The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of its derivative, isoniazid . Isoniazid is an antibiotic used primarily as a tuberculostatic, and it is the treatment of choice for tuberculosis . It is a highly specific agent, active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

This compound, like isoniazid, is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The result of the action of this compound is likely to be similar to that of isoniazid. The inhibition of mycolic acid synthesis leads to a weakening of the bacterial cell wall, resulting in the death of the bacteria . This makes it an effective treatment for tuberculosis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the rate of acetylation can vary between individuals, affecting the efficacy of the drug .

Análisis Bioquímico

Biochemical Properties

2-(Benzyloxy)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleic acids and proteins. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in the overall biochemical pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleic acids and proteins. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

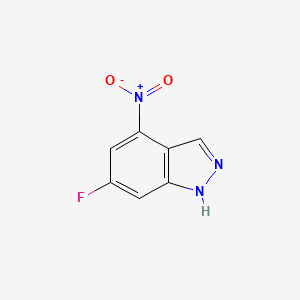

IUPAC Name |

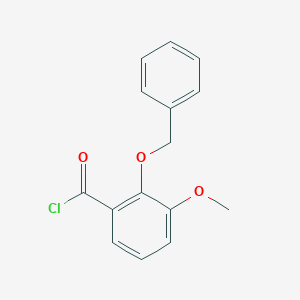

2-phenylmethoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIAPHYBVSLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628961 | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467236-25-5 | |

| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)